HBED-CC-tris(tert-butyl ester) (TFA)
Description
Overview of Chelator Chemistry and its Significance in Complexing Agents and Material Science
Chelator chemistry is a fundamental branch of coordination chemistry focused on the study of ligands that can form two or more separate coordinate bonds with a single central metal ion. wikipedia.org The term "chelate," derived from the Greek word for "claw," aptly describes the way these ligands bind to a metal atom, forming a stable, ring-like structure known as a chelate complex. wikipedia.orglibretexts.org A chelating agent, or chelator, is a multidentate ligand, meaning it possesses multiple donor atoms (like oxygen, nitrogen, or sulfur) that provide electron pairs to the metal ion, stabilizing it in solution. This multidentate binding leads to the "chelate effect," where the resulting complex is significantly more stable than complexes formed with similar monodentate ligands (ligands with only one binding site). wikipedia.org
The ability of chelators to selectively bind and sequester metal ions makes them indispensable across numerous scientific and industrial domains. In materials science, chelating agents are used to create metal chelate compounds for various purposes. For instance, they are integral to the manufacturing of homogeneous catalysts and are used in chemical water treatment to manage metal ions, preventing the precipitation of mineral salts and softening water. wikipedia.orgvedantu.com In agriculture, chelators like EDTA are added to fertilizers to keep essential micronutrients such as iron, manganese, and zinc in a soluble, bioavailable form for plants. wikipedia.org
Chelation is also vital in biochemistry and medicine. Many biological systems rely on natural chelators; for example, the heme group in hemoglobin is a porphyrin ring that chelates iron, enabling oxygen transport. libretexts.orgsigmaaldrich.com Synthetic chelators are used in chelation therapy to treat heavy metal poisoning by binding toxic ions like lead or mercury, which can then be safely excreted from the body. wikipedia.orglibretexts.org Furthermore, chelators are utilized as contrast agents in magnetic resonance imaging (MRI) and are being explored for their potential in developing new therapeutic agents. wikipedia.orgvedantu.com
| Application Area | Significance of Chelators | Example Chelator/System |
| Industrial Chemistry | Used as homogeneous catalysts and in water treatment to sequester metal ions. wikipedia.orgvedantu.com | Ethylenediaminetetraacetic acid (EDTA) wikipedia.org |
| Agriculture | Maintain the solubility and bioavailability of micronutrients in fertilizers. wikipedia.org | Metal chelates of iron, zinc, and copper wikipedia.org |
| Biochemistry | Essential for biological functions, such as oxygen transport by hemoglobin. libretexts.org | Heme (a porphyrin ring) libretexts.org |
| Medicine | Used in chelation therapy for heavy metal poisoning and as MRI contrast agents. wikipedia.orgvedantu.com | Dimercaprol, EDTA wikipedia.org |
Historical Context and Evolution of HBED-CC Derivative Design
The development of HBED-CC-tris(tert-butyl ester) (TFA) is rooted in the broader evolution of bifunctional chelators designed for specific, high-affinity metal binding. The parent compound, N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), is an acyclic, bifunctional complexing agent. researchgate.netresearchgate.net It gained significant interest over the last decade primarily for its ability to form highly stable complexes with the trivalent radiometal gallium-68 (B1239309) (⁶⁸Ga). researchgate.netresearchgate.net
The design of HBED-CC allows for rapid and efficient radiolabeling at ambient temperature, and the resulting ⁶⁸Ga-HBED-CC complexes exhibit excellent stability in vivo. researchgate.netresearchgate.net These properties made HBED-CC a valuable chelator for creating radiopharmaceuticals, particularly for diagnostic imaging in oncology using Positron Emission Tomography (PET). researchgate.net
The evolution from the parent HBED-CC to its derivatives has been driven by the need to attach the chelator to various targeting molecules, such as peptides or inhibitors, to direct the radiometal to specific biological sites. This led to the design of different HBED-CC variants. The development of HBED-CC-tris(tert-butyl ester) was a key advancement in this area. researchgate.net The introduction of tert-butyl ester groups serves to protect the carboxylic acid functionalities, a common strategy in organic synthesis to control reactivity. This protection allows for selective chemical modifications at other parts of the molecule.
Strategic Importance of HBED-CC-tris(tert-butyl ester) (TFA) as a Synthetic Intermediate and Bifunctional Ligand Precursor
HBED-CC-tris(tert-butyl ester) (TFA) is a derivative of HBED-CC that functions as a critical bifunctional chelating agent and synthetic intermediate. glpbio.commedchemexpress.commedchemexpress.eu Its strategic importance lies in its role as the only known monovalent variant of HBED-CC, which makes it uniquely suited for the synthesis of non-symmetric HBED-CC-based radiopharmaceuticals. researchgate.netresearchgate.net
The "bifunctional" nature of the molecule means it has two distinct functional parts: the chelating core that binds the metal ion, and a reactive site that can be covalently linked to another molecule, such as a tumor-targeting peptide. medchemexpress.commedchemexpress.com The three tert-butyl ester groups act as protecting groups for the carboxylic acid functions of the chelator. This protection is crucial as it leaves a single, unprotected carboxylic acid group available for conjugation, enabling the controlled, site-specific attachment to a targeting vector. researchgate.net The tris(tert-butyl ester) modification also enhances the compound's solubility and stability, while the trifluoroacetate (B77799) (TFA) salt form improves its handling and formulation characteristics for synthesis. musechem.com
Once conjugated to a targeting molecule, the tert-butyl ester protecting groups can be removed under acidic conditions to reveal the free carboxylic acids, fully enabling the chelator to bind the desired metal ion, such as ⁶⁸Ga. researchgate.net This makes HBED-CC-tris(tert-butyl ester) an essential precursor in the multi-step synthesis of advanced diagnostic agents. medchemexpress.commedchemexpress.com However, the compound is noted to be expensive with limited commercial availability, prompting research into more cost-efficient synthesis methods. researchgate.netresearchgate.net
| Property | Description |
| CAS Number | 2097123-80-1 (for base compound) medchemexpress.com |
| Molecular Formula | C₄₀H₅₇F₃N₂O₁₂ (for TFA salt) glpbio.commedchemexpress.com |
| Molecular Weight | 814.88 g/mol (for TFA salt) glpbio.commedchemexpress.com |
| Function | Bifunctional chelator; synthetic intermediate. glpbio.commedchemexpress.com |
| Key Feature | Monovalent variant used for synthesizing non-symmetric radiopharmaceuticals. researchgate.netresearchgate.net |
| Solubility | Enhanced by tris(tert-butyl ester) modification. musechem.com |
Scope and Current Research Trajectories for HBED-CC-tris(tert-butyl ester) (TFA)
Current research involving HBED-CC-tris(tert-butyl ester) (TFA) is predominantly focused on its application in radiopharmacy and the development of diagnostic imaging agents. glpbio.commedchemexpress.com The primary trajectory is its use as a precursor for creating radiolabeled compounds for tumor-assisted diagnosis. medchemexpress.commedchemexpress.commedchemexpress.com
A significant area of this research is in prostate cancer imaging. HBED-CC-tris(tert-butyl ester) is conjugated to molecules that target the Prostate-Specific Membrane Antigen (PSMA), an enzyme overexpressed on prostate cancer cells. researchgate.netmedchemexpress.com The resulting conjugate, such as PSMA-11, is then labeled with gallium-68. researchgate.net The final radiopharmaceutical, [⁶⁸Ga]Ga-PSMA-11, is used in PET scans to detect primary and metastatic prostate cancer lesions with high specificity. researchgate.net
Another key research trajectory is the optimization of the synthesis of HBED-CC-tris(tert-butyl ester) itself. Given its high cost and limited availability, which can be a bottleneck in the development of new diagnostic agents, researchers are actively working on more convenient and cost-effective production methods. researchgate.netresearchgate.net Recent studies have explored novel synthetic routes, including solid-phase synthesis and the use of microwave reactors, to improve the efficiency and accessibility of this important precursor. researchgate.net These efforts aim to facilitate broader research and clinical application of the advanced imaging agents derived from it.
Structure
2D Structure
Properties
Molecular Formula |
C40H57F3N2O12 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H56N2O10.C2HF3O2/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44;3-2(4,5)1(6)7/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44);(H,6,7) |
InChI Key |
ICHZMFCUYSPZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Hbed Cc Tris Tert Butyl Ester Tfa
Established Synthetic Pathways for HBED-CC-tris(tert-butyl ester)
The synthesis of HBED-CC-tris(tert-butyl ester) has been approached through various methodologies, each offering distinct advantages in terms of efficiency, purity, and scalability. These methods range from traditional multi-step solution-phase synthesis to more modern solid-phase and microwave-assisted techniques.
Multi-step Solution Phase Synthesis Approaches and Improvements
A convenient and cost-efficient solution-phase synthesis for HBED-CC-tris(tert-butyl ester) has been developed, providing a viable alternative to its expensive commercial sources. d-nb.inforesearchgate.net This pathway begins with the commercially available reactant, 4-hydroxyhydrocinnamic acid. d-nb.info The synthesis proceeds through a series of carefully orchestrated steps, as detailed below.
The key transformations in this multi-step process include:
Esterification: The synthesis starts with the esterification of the carboxylic acid group of 4-hydroxyhydrocinnamic acid. d-nb.info
Ortho-formylation: The resulting product is then converted into an aldehyde derivative through an ortho-formylation reaction. d-nb.info
Reductive Amination: The aldehyde is subsequently transformed into an amine via reductive amination. A significant improvement in this step involves the use of 2,2,2-trifluoroethanol as a solvent, which adjusts the pH to an optimal range of 5–6 for the reduction of the imine intermediate, thereby minimizing by-products that are common with other protic solvents like methanol (B129727). d-nb.info
Boc Group Removal: The removal of the tert-butyl dicarbonate (Boc) protecting group yields a salt which is a crucial intermediate for the next step. d-nb.info
Second Reductive Amination: This intermediate salt is then used in a second reductive amination reaction with another aldehyde intermediate. d-nb.info
Alkylation and Hydrolysis: The final steps involve the alkylation of the resulting amine, followed by hydrolysis to yield the target compound, HBED-CC-tris(tert-butyl ester). d-nb.info
This solution-phase approach allows for the production of the desired compound with full structural characterization of the product and its intermediates. d-nb.info
Solid Phase Synthesis Techniques and Process Optimization
To overcome the challenges associated with purification in solution-phase synthesis, solid-phase techniques have been developed. This innovative approach offers high purity and yield of HBED-CC-tris(tert-butyl ester). researchgate.netresearchgate.net In solid-phase peptide synthesis (SPPS), a starting material is anchored to a solid support (resin), and subsequent reactions are carried out. acs.org Excess reagents and by-products are then easily washed away, simplifying the purification process.
For the synthesis of HBED-CC-tris(tert-butyl ester), a precursor is attached to a resin, such as a 2-chlorotrityl chloride resin, which is known for its acid-labile properties, allowing for the cleavage of the final product while keeping acid-sensitive protecting groups intact. researchgate.net Optimization of reaction conditions, including the choice of resin and coupling agents, is crucial for maximizing the yield and purity of the final product. researchgate.netresearchgate.net
Implementation of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
The efficiency of both solution and solid-phase synthesis can be significantly enhanced through the use of microwave-assisted techniques. researchgate.netmdpi.com Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents, leading to shorter reaction times and often improved yields compared to conventional heating methods. mdpi.com
The application of microwave-assisted synthesis to the preparation of HBED-CC-tris(tert-butyl ester) on a solid phase has been shown to be an innovative and effective method. researchgate.net This technique contributes to the optimization of the reaction, allowing for the synthesis of the target compound with high purity and yield in a reduced timeframe. researchgate.netresearchgate.net
Table 1: Comparison of Synthetic Methodologies for HBED-CC-tris(tert-butyl ester)
| Methodology | Key Features | Advantages |
| Solution Phase Synthesis | Multi-step process involving esterification, formylation, reductive amination, and alkylation. d-nb.info | Cost-efficient, well-characterized intermediates. d-nb.info |
| Solid Phase Synthesis | A precursor is anchored to a resin, simplifying purification. researchgate.net | High purity and yield, simplified workup. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. mdpi.com | Enhanced reaction efficiency, reduced synthesis time. researchgate.net |
Precursor Chemistry and Intermediate Derivatization in HBED-CC-tris(tert-butyl ester) Synthesis
The synthesis of HBED-CC-tris(tert-butyl ester) relies on the strategic derivatization of key precursors and intermediates. The solution-phase pathway provides a clear example of this process. d-nb.info
The synthesis initiates with 4-hydroxyhydrocinnamic acid . This starting material undergoes esterification to protect its carboxylic acid group before further modification. The subsequent ortho-formylation introduces an aldehyde group, creating a reactive site for the first reductive amination. This step involves coupling with a mono-Boc-protected ethylenediamine (B42938) to form a secondary amine. d-nb.info
After the removal of the Boc protecting group, the resulting diamine intermediate is reacted with a second, different aldehyde precursor in another reductive amination step. This second aldehyde is also derived from a protected 4-hydroxyphenylpropionic acid moiety. d-nb.info The final key derivatization is the N-alkylation of the secondary amines of the ethylenediamine bridge with tert-butyl bromoacetate. This step introduces the carboxymethyl groups that are essential for the chelation of metal ions. thieme-connect.com
Table 2: Key Intermediates in the Solution-Phase Synthesis of HBED-CC-tris(tert-butyl ester)
| Precursor/Intermediate | Role in Synthesis |
| 4-hydroxyhydrocinnamic acid | The initial commercially available starting material. d-nb.info |
| Aldehyde derivatives | Products of ortho-formylation, serve as electrophiles in reductive amination. d-nb.info |
| Boc-protected amine salt | An intermediate formed after the first reductive amination and subsequent deprotection. d-nb.info |
| Final diamine precursor | The product of the second reductive amination, ready for final alkylation. d-nb.info |
Protecting Group Strategies and Deprotection Mechanisms in HBED-CC-tris(tert-butyl ester) Synthesis
Protecting group chemistry is fundamental to the successful synthesis of complex molecules like HBED-CC-tris(tert-butyl ester). It allows for the selective reaction of specific functional groups while others are temporarily masked.
Role of Tert-Butyl Ester Protection and Acid-Labile Cleavage using Trifluoroacetic Acid (TFA)
The use of tert-butyl esters serves to protect three of the four carboxylic acid groups of the HBED-CC chelator. d-nb.info This strategy is crucial as it leaves one carboxylic acid group free for conjugation to a bioactive molecule, such as a peptide or inhibitor, to create a targeted radiopharmaceutical. d-nb.info The bulky tert-butyl groups prevent the carboxylates from participating in unwanted side reactions during the coupling process.
Once the HBED-CC-tris(tert-butyl ester) is successfully conjugated to the desired bioactive molecule, the tert-butyl protecting groups must be removed to unmask the carboxylic acid moieties. d-nb.info This deprotection is necessary to enable the six-coordinate chelation of a radiometal, such as gallium-68 (B1239309). researchgate.netresearchgate.net
The deprotection is achieved through acid-labile cleavage, a standard procedure in peptide synthesis. acs.orgthermofisher.com Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. researchgate.netthermofisher.com The mechanism involves the protonation of the ester oxygen by the strong acid, which leads to the cleavage of the carbon-oxygen bond, releasing the free carboxylic acid and forming a stable tert-butyl cation. acs.org
During the TFA-mediated cleavage, scavengers are often added to the reaction mixture. These scavengers, such as water or triisopropylsilane (TIS), are necessary to trap the highly reactive tert-butyl cations that are generated. acs.org This prevents the cations from causing unwanted side reactions, such as the S-alkylation of sensitive amino acid residues like cysteine if present in the conjugated peptide. acs.org Alternative cleavage cocktails without TFA, such as dilute HCl in fluoro alcohols, have also been explored to remove acid-labile protecting groups. nih.govacs.org
Purification and Isolation Protocols for HBED-CC-tris(tert-butyl ester) (TFA)
Following its synthesis, the crude HBED-CC-tris(tert-butyl ester) (TFA) product requires purification to eliminate unreacted starting materials, byproducts, and other impurities. The selection of a suitable purification strategy is contingent on the specific impurities present and the desired final purity of the compound. The most commonly employed methods include reverse-phase high-performance liquid chromatography and precipitation.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the purification of HBED-CC-tris(tert-butyl ester) (TFA) due to its high resolving power. This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase (commonly C18) retaining the more hydrophobic molecules for longer.
The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, with a small percentage of trifluoroacetic acid (TFA) added. The TFA serves to improve peak shape and resolution by acting as an ion-pairing agent. The crude substance is first dissolved in a suitable solvent, often a mixture of acetonitrile and water, before being subjected to chromatographic separation. The purification is carried out using a gradient method, where the proportion of the organic solvent is gradually increased to elute the product from the column.
Detailed research findings have outlined specific conditions for the purification of related compounds, which are illustrative of the methodologies applied to HBED-CC-tris(tert-butyl ester) (TFA). For instance, one method employs a Cosmosil 5C18-AR-II column with a gradient mobile phase of 20-60% methanol in water containing 0.1% TFA over 20 minutes, at a flow rate of 4 mL/min.
Table 1: Representative RP-HPLC Purification Parameters for HBED-CC Analogs
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA |
| Gradient | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | Typically in the range of 1-5 mL/min for preparative scale |
| Detection | UV, typically at 214 nm and 254 nm |
Precipitation is a common and effective method for the initial isolation and purification of HBED-CC-tris(tert-butyl ester) (TFA) from the reaction mixture, especially after steps involving acidic conditions such as the removal of protecting groups with trifluoroacetic acid.
A widely practiced procedure involves dissolving the crude product in a minimal amount of a solvent in which it is soluble, such as dichloromethane (B109758). Subsequently, a non-solvent, a liquid in which the product is insoluble, is added to induce precipitation. Diethyl ether is frequently used as the precipitating solvent. This process effectively removes impurities that remain soluble in the solvent mixture. The resulting precipitate can then be collected by filtration. This method is often efficient, with yields for analogous compounds reported to be in the range of 92-97%.
Another isolation technique that is often used in conjunction with other purification methods is lyophilization, or freeze-drying. After an initial purification step, the product-containing fractions can be combined, frozen, and then placed under a vacuum. This process sublimates the solvent, leaving the purified compound as a solid, fluffy powder. For instance, a precipitate can be dissolved in a solution of 20% acetonitrile in water, frozen, and then lyophilized to obtain the product in a solid form suitable for storage or further use.
Table 2: Common Precipitation and Isolation Parameters
| Step | Solvent/Reagent | Typical Conditions | Purpose |
| Dissolution | Dichloromethane | Minimal volume at room temperature | To dissolve the crude product |
| Precipitation | Diethyl ether | Addition of excess volume to the dissolved product | To induce precipitation of the desired compound |
| Isolation | Filtration/Centrifugation | Collection of the solid precipitate | To separate the purified solid from the liquid phase containing impurities |
| Lyophilization | 20% Acetonitrile in Water | Freezing followed by high vacuum | To remove solvents and obtain the final product as a dry powder |
Analytical Characterization and Structural Elucidation of Hbed Cc Tris Tert Butyl Ester Tfa
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR)
While a detailed, publicly available ¹H NMR spectrum for HBED-CC-tris(tert-butyl ester) (TFA) is not provided in the reviewed literature, the expected proton signals can be predicted based on the molecule's distinct structural motifs. The spectrum would be complex, with signals corresponding to the aromatic protons of the two substituted benzyl (B1604629) groups, the ethylene (B1197577) bridge protons, the methylene (B1212753) protons of the acetate (B1210297) arms, and the protons of the three tert-butyl ester groups. The aromatic region would likely display a series of multiplets corresponding to the protons on the phenolic rings. The ethylene bridge would produce signals in the aliphatic region, as would the methylene protons adjacent to the nitrogen atoms. A prominent singlet, integrating to 27 protons, would be expected in the upfield region, characteristic of the three equivalent tert-butyl groups.
Table 1: Predicted ¹H NMR Signals for HBED-CC-tris(tert-butyl ester)
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5 - 7.5 | Multiplets |
| Benzyl Protons | ~3.5 - 4.0 | Singlets/Doublets |
| Ethylene Bridge Protons | ~2.5 - 3.0 | Multiplets |
| Acetate Methylene Protons | ~3.0 - 3.5 | Singlets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Table 2: Predicted ¹³C NMR Signals for HBED-CC-tris(tert-butyl ester)
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbons (Ester/Acid) | 170 - 180 |
| Aromatic Carbons | 110 - 160 |
| Benzyl Carbons | ~50 - 60 |
| Ethylene Bridge Carbons | ~50 - 55 |
| Acetate Methylene Carbons | ~55 - 60 |
| tert-Butyl Quaternary Carbons | ~80 - 85 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoroacetate (B77799) Counterion Detection
The presence of the trifluoroacetate (TFA) counterion is confirmed by ¹⁹F NMR spectroscopy. This technique is highly specific for fluorine-containing compounds. The TFA anion (CF₃COO⁻) typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift for the trifluoroacetyl group is generally observed in the range of -67 to -85 ppm relative to an internal standard of CFCl₃. researchgate.netd-nb.info Specifically, sodium trifluoroacetate in an aqueous solution has been reported to have a chemical shift of approximately -75.4 ppm. researchgate.net The detection of a signal in this region confirms the presence of the TFA counterion associated with the protonated amine groups of the HBED-CC backbone.
Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Assignment
To definitively assign all proton and carbon signals in the complex spectra of HBED-CC-tris(tert-butyl ester) (TFA), two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the ethylene bridge and on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different structural fragments of the molecule, such as connecting the benzyl protons to the aromatic rings and the acetate methylene protons to the carbonyl carbons.
While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques is a standard and essential part of the structural elucidation process for molecules of this complexity. rsc.org
High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Mass Verification
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For HBED-CC-tris(tert-butyl ester), which has the chemical formula C₃₈H₅₆N₂O₁₀, the expected (calculated) monoisotopic mass of the deprotonated molecule [M-H]⁻ is 699.3862 m/z. In a study by Makarem et al. (2018), the experimentally determined mass was found to be 699.3861 m/z, which is in excellent agreement with the calculated value. medchemexpress.com This high degree of accuracy provides strong evidence for the correct molecular formula and the successful synthesis of the target compound.
Table 3: HRMS-ESI Data for HBED-CC-tris(tert-butyl ester)
| Ion | Calculated m/z | Found m/z | Reference |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The HBED-CC-tris(tert-butyl ester) molecule contains two phenolic ring systems, which are the primary chromophores that absorb light in the UV region. While specific UV-Vis absorption data for the title compound is not detailed in the available literature, related HBED derivatives are known to exhibit characteristic absorption bands. nih.gov It is expected that HBED-CC-tris(tert-butyl ester) would show strong absorbance in the UV range, likely with maxima around 254 nm and 280 nm, corresponding to the π-π* transitions of the phenolic rings. This technique is also commonly used to determine the concentration of the compound in solution by applying the Beer-Lambert law, which relates absorbance to concentration, provided a molar absorptivity coefficient has been established.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in the synthesis and quality control of HBED-CC-tris(tert-butyl ester). These methods are routinely employed to monitor the progress of chemical reactions, assess the purity of the final compound, and guide purification processes.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the real-time monitoring of synthesis reactions involving HBED-CC-tris(tert-butyl ester) and its precursors. For instance, during the coupling of HBED-CC-tris(tBu)ester to another molecule, TLC can be used to track the consumption of the starting materials. The choice of the mobile phase is critical for achieving good separation of the product from reagents and byproducts.
A reported application of TLC for monitoring a reaction involving an HBED-CC-tris(tert-butyl ester) derivative utilized a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 20:1 ratio on a silica (B1680970) plate. thieme-connect.com This system allows for a clear distinction between the starting materials and the newly formed product based on their differential polarity and affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the quantitative assessment of the purity of HBED-CC-tris(tert-butyl ester) and for its purification. Commercial suppliers of HBED-CC-tris(tert-butyl ester) often provide a certificate of analysis where the purity, typically greater than 98%, is determined by HPLC. molnova.com
While detailed HPLC methods for the analysis of the standalone HBED-CC-tris(tert-butyl ester) (TFA) are not extensively published in peer-reviewed literature, the conditions used for the purification of its conjugates provide valuable insight into suitable methodologies. Reversed-phase HPLC (RP-HPLC) is the most common approach.
In a study involving the synthesis of a peptide conjugate of HBED-CC-tris(tert-butyl ester), the crude product was purified using RP-HPLC. researchgate.netnih.gov The conditions for this purification are detailed and can serve as a strong starting point for developing a purity assessment method for the parent compound. The key parameters from this method are summarized in the table below.
Table 1: Exemplary RP-HPLC Parameters for Purification of an HBED-CC-tris(tert-butyl ester) Conjugate
| Parameter | Condition |
| Column | Cosmosil 5C18-AR-II (10 x 150 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20–60% Mobile Phase B over 20 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV absorption at a wavelength of 220 nm |
| Reference | researchgate.netnih.gov |
Flash column chromatography is another technique that has been successfully used for the purification of HBED-CC-tris(tert-butyl ester). In one reported synthesis, the crude product was purified using a mobile phase of ethyl acetate and hexane (B92381) in a 3:2 ratio. thieme-connect.com
Table 2: Flash Column Chromatography Parameters for Purification
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl acetate–hexane (3:2) |
| Reference | thieme-connect.com |
These chromatographic methods are fundamental to ensuring that HBED-CC-tris(tert-butyl ester) (TFA) meets the high purity standards required for its intended applications in research and development, particularly in the synthesis of radiopharmaceuticals. thieme-connect.comthieme.ded-nb.info
Coordination Chemistry and Metal Ion Complexation by Hbed Cc Derivatives
Ligand Design Principles and Coordination Motifs within the HBED-CC Scaffold
The design of the HBED-CC ligand incorporates specific structural features that make it a highly effective chelator for trivalent metal ions. As a hexadentate ligand, it possesses six donor atoms that coordinate with a single metal ion, forming a stable octahedral complex. These donor sites are two phenolate (B1203915) oxygens, two amine nitrogens, and two carboxylate oxygens. This arrangement ensures a strong and encompassing grip on the metal ion.
A notable characteristic of the HBED-CC scaffold is its acyclic (open-chain) nature, which contributes to its rapid complexation kinetics compared to many macrocyclic chelators. nih.govresearchgate.net Furthermore, the presence of aromatic residues and a higher lipophilicity compared to chelators like DOTA or NOTA can have a positive influence on the pharmacokinetic and binding properties of the resulting radiopharmaceutical. nih.gov
A key aspect of its coordination chemistry is the formation of stereoisomers. Upon complexation with gallium, HBED-CC can form three distinct diastereomers, identified as RR, RS, and SS configurations at the amine nitrogens. nih.govresearchgate.netresearchgate.net The formation of these isomers is dependent on reaction conditions such as temperature and pH, with the RR configuration believed to be the most thermodynamically favored. nih.govresearchgate.net
Studies on Metal Ion Binding Kinetics and Thermodynamics, particularly with Trivalent Radiometals (e.g., Gallium-68)
The HBED-CC chelator is renowned for its ability to tightly and efficiently bind the trivalent radiometal Gallium-68 (B1239309). researchgate.netresearchgate.net Studies have demonstrated that this binding is both rapid and thermodynamically stable.
Kinetics: The acyclic structure of HBED-CC allows for very fast labeling kinetics, especially with ⁶⁸Ga. researchgate.net It can achieve high radiochemical yields in less than one minute at room temperature, a significant advantage when working with the short-lived ⁶⁸Ga (half-life ≈ 68 minutes). nih.govnih.gov For example, a concentration of just 1.7 μM of an HBED-CC conjugated peptide was sufficient to form the ⁶⁸Ga-labeled product with high efficiency at ambient temperature. nih.gov This rapid complexation at room temperature is a major advantage over chelators that require heating, particularly when labeling heat-sensitive molecules like proteins or antibodies. researchgate.netresearchgate.net
Thermodynamics: The resulting gallium-HBED-CC complex is exceptionally stable. The stability constant (log KGaL) for the Ga-HBED complex has been reported to be 38.5, indicating very strong, high-affinity binding. nih.gov This high thermodynamic stability is crucial for in vivo applications, ensuring the radiometal does not dissociate from the chelator after administration. researchgate.netresearchgate.net While labeling conditions like temperature can influence the ratio of diastereomers formed, this does not appear to negatively impact the biological functionality of the final radiotracer. nih.gov
Metal Ion Selectivity and Affinity Profiling of HBED-CC-based Chelators
The HBED-CC scaffold exhibits a high degree of selectivity for trivalent metal ions. Its primary application in nuclear medicine is for the chelation of Gallium-68, for which it shows exceptional affinity. researchgate.netresearchgate.net Beyond gallium, HBED-CC derivatives also demonstrate a very high binding affinity for iron (III). researchgate.net This selectivity is a critical attribute for a bifunctional chelator, as it must effectively capture and retain the desired radiometal in the presence of other endogenous metal ions found in biological systems. The robust affinity for Ga(III) ensures that the resulting radiopharmaceutical remains intact in vivo, preventing the release of free ⁶⁸Ga and leading to clearer imaging with lower background signal.
Chelate Stability Studies in Diverse Chemical Environments
The stability of the metal-chelate complex is paramount for its use in radiopharmaceuticals. The Ga-HBED-CC complex has been shown to possess high stability in various chemical and biological environments.
Stability in Serum: When tested in human serum, ⁶⁷Ga-labeled HBED-CC conjugates (using the longer-lived ⁶⁷Ga for extended study) showed no release of the non-complexed radiometal after 48 hours of incubation at 37 °C, demonstrating excellent long-term stability. nih.gov
Influence of Labeling Conditions: The stability of the final product is consistently high, even when labeling is performed under different conditions (e.g., room temperature vs. 95 °C) to control diastereomer formation. nih.gov For instance, [⁶⁸Ga]Ga-PSMA-HBED-CC has been shown to be stable for up to 2 hours after radiosynthesis in its final product solution. nih.gov
In Vivo Stability: The high stability of the ⁶⁸Ga³⁺ complex contributes to its excellent performance in vivo, forming stable complexes that are crucial for targeted imaging applications. researchgate.netresearchgate.net
This proven stability across different environments ensures that the radiometal remains securely bound to the targeting molecule from the time of synthesis through to its localization at the biological target in the body.
Comparative Analysis of HBED-CC-derived Chelators with Macrocyclic and Acyclic Counterparts (e.g., DOTA, NOTA, DTPA)
HBED-CC is an acyclic chelator, and its performance is often compared with other widely used acyclic (e.g., DTPA) and macrocyclic (e.g., DOTA, NOTA) chelators, particularly for complexing Gallium-68.
As an acyclic ligand, HBED-CC generally complexes ⁶⁸Ga significantly faster and under milder conditions than macrocyclic chelators like DOTA. researchgate.net DOTA often requires heating to high temperatures (e.g., 95-100 °C) to achieve efficient labeling, whereas HBED-CC can quantitatively complex ⁶⁸Ga at room temperature. nih.govmdpi.com In a direct competition assay, where equal concentrations of HBED-CC and NOTA-conjugated peptides were incubated with ⁶⁸Ga, the vast majority of the radioactivity (84%) was incorporated by the HBED-CC conjugate, demonstrating it to be the more potent chelator under those conditions. nih.gov
| Chelator | Typical Labeling Temperature | Typical pH | Stability Constant (log KGaL) |
| HBED-CC | Room Temperature | 4.2 - 4.6 | 38.5 nih.gov |
| DOTA | 95 - 100 °C | ~4.4 | 21.3 nih.gov |
| NOTA | Room Temperature | ~4.4 | N/A |
This table provides an interactive comparison of key parameters for different chelators.
Beyond labeling kinetics, the chelator itself can influence the biological properties of the entire radiopharmaceutical. The chemical characteristics of HBED-CC, such as its lipophilicity and aromatic groups, can intrinsically contribute to the target binding of the molecule it is attached to. nih.govacs.org A key study demonstrated this by replacing HBED-CC with DOTA on a PSMA-targeting tracer; the simple chelator swap was shown to dramatically reduce the in vivo imaging quality, proving that HBED-CC is not merely a passive cage for the radiometal but an active contributor to the pharmacophore. nih.govresearchgate.net
Advanced Ligand Conjugation and Derivative Development Utilizing Hbed Cc Tris Tert Butyl Ester
Strategies for Bioconjugation of HBED-CC-tris(tert-butyl ester) Derivatives to Targeting Vectors
The effective delivery of radiometals to specific biological targets hinges on the stable attachment of a chelator, such as an HBED-CC derivative, to a targeting vector. These vectors can range from small peptides to larger nanoparticles, each requiring tailored conjugation strategies.
A primary method for conjugating HBED-CC derivatives involves the activation of one of its carboxyl groups, which is not involved in metal chelation. researchgate.netnih.gov This is often achieved by converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester. researchgate.netnih.gov The TFP ester of HBED-CC has been demonstrated as a versatile agent for this purpose. nih.gov This activated ester can then react with primary or secondary amines on the targeting vector, such as the N-terminus of a peptide or lysine (B10760008) residues, to form a stable amide bond. researchgate.net
For instance, HBED-CC has been successfully conjugated to peptides like c(RGDyK) and antibodies like mAb425. nih.govnih.gov The conjugation process is carefully controlled to ensure that the biological activity of the targeting vector is not compromised. nih.gov Factors such as the pH of the reaction and the ratio of chelator to vector are optimized to achieve efficient conjugation while minimizing any potential interference with the vector's binding affinity for its target. nih.gov For example, maintaining a low HBED-CC to antibody ratio is crucial to prevent the label from interfering with the antigen-binding domains. nih.gov
Beyond peptides and antibodies, HBED-CC derivatives are also being explored for conjugation to nanoparticles, opening up new avenues for multimodal imaging and therapy. The fundamental principles of bioconjugation, relying on the formation of stable covalent bonds, remain central to these advanced applications.
Table 1: Examples of Bioconjugation Strategies with HBED-CC Derivatives
| Targeting Vector | Conjugation Strategy | Key Findings |
| c(RGDyK) peptide | Reaction with HBED-CC-TFP-ester, followed by TFA deprotection. nih.gov | Successful synthesis of the conjugate was confirmed by mass spectrometry. nih.gov |
| mAb425 (antibody) | Coupling with HBED-CC-TFP ester at various pH values. nih.gov | A low HBED-CC to antibody ratio was found to be sufficient for efficient ⁶⁸Ga labeling without compromising biological activity. nih.gov |
| Fibroblast Activation Protein Inhibitors (FAPI) | Conversion from DOTA-FAPI derivatives to HBED-CC-FAPI derivatives. nih.gov | The resulting HBED-CC conjugates showed robust, high-yield labeling and excellent FAP binding affinities. nih.gov |
Synthesis of Non-Symmetric HBED-CC-Based Chelator-Conjugates
The synthesis of non-symmetric HBED-CC-based chelator-conjugates is crucial for creating bifunctional molecules where the chelator is attached to a targeting moiety. HBED-CC-tris(tert-butyl ester) is a key precursor in this process, as it provides a single carboxylic acid group available for conjugation while the other carboxyl groups involved in chelation are protected as tert-butyl esters. researchgate.net
A common synthetic route involves coupling the free carboxylic acid of HBED-CC-tris(tert-butyl ester) to a peptide or other targeting vector. This is typically achieved using standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dimethylformamide (DMF). researchgate.net After the conjugation step, the tert-butyl protecting groups are removed, often using trifluoroacetic acid (TFA), to yield the final chelator-conjugate ready for radiolabeling. nih.govresearchgate.net
The synthesis of the monoreactive 2,3,5,6-tetrafluorophenolate of HBED-CC offers another versatile approach. nih.gov This method utilizes the iron(III) complex of HBED-CC, [Fe(HBED-CC)]⁻, to direct the ester formation to one of the carboxyl groups that does not participate in complexation. nih.gov The iron can then be removed to yield the activated chelator for conjugation. nih.gov
These synthetic strategies allow for the precise, site-specific attachment of the HBED-CC chelator to a wide range of targeting molecules, enabling the development of highly specific radiopharmaceuticals.
Development of Hybrid and Heterobivalent Ligands Incorporating HBED-CC-tris(tert-butyl ester) Moieties
To enhance targeting efficacy and specificity, researchers are developing hybrid and heterobivalent ligands that incorporate HBED-CC moieties. Hybrid ligands combine the HBED-CC chelator with other functional molecules, while heterobivalent ligands feature two different targeting units linked together, with one being conjugated to the HBED-CC chelator.
An example of a hybrid ligand is the development of fibroblast activation protein (FAP) inhibitors where the commonly used DOTA chelator was replaced with HBED-CC. nih.gov This substitution resulted in derivatives with robust and high-yield labeling, high in vitro stability, and excellent FAP binding affinities. nih.gov The incorporation of the HBED-CC moiety appeared to improve the in vivo kinetics, leading to higher tumor uptake and retention. nih.gov
Heterobivalent ligands aim to simultaneously engage two different receptors or epitopes on a target cell, which can lead to increased binding affinity and specificity. nih.gov While the direct synthesis of a heterobivalent ligand featuring HBED-CC-tris(tert-butyl ester) is a complex endeavor, the principles of their design are well-established. nih.gov Such a construct would involve linking two distinct targeting peptides or molecules, with one of them being conjugated to the HBED-CC chelator for radiolabeling. This approach holds promise for developing next-generation radiopharmaceuticals with superior targeting capabilities. nih.gov
Chemical Modulations for Tunable Chelation and Conjugation Properties
One key aspect of modulation is the choice of chelator itself. Studies comparing HBED-CC with other chelators like DOTA and NOTA have revealed significant differences in their properties. HBED-CC allows for rapid and efficient radiolabeling with ⁶⁸Ga at room temperature, a significant advantage over DOTA which often requires heating. nih.govnih.gov Furthermore, the ⁶⁸Ga-HBED-CC complex exhibits high thermodynamic stability. nih.gov
The lipophilicity of the chelator can also be tuned. The aromatic rings within the HBED-CC structure contribute to its higher lipophilicity compared to more hydrophilic chelators like DOTA. researchgate.netmdpi.com This property can be advantageous, as it has been shown to improve the binding of certain inhibitors to their target proteins, such as in the case of PSMA inhibitors. researchgate.net The hydrophobic nature of the HBED-CC chelate can facilitate favorable interactions with hydrophobic pockets near the active binding site of the target. researchgate.net
Table 2: Comparison of Chelators for ⁶⁸Ga Labeling
| Chelator | Key Characteristics | Impact on Properties |
| HBED-CC | Acyclic structure, contains aromatic rings. nih.govresearchgate.net | Allows for rapid room temperature labeling; higher lipophilicity can enhance target binding. nih.govresearchgate.net |
| DOTA | Macrocyclic structure. nih.gov | Typically requires heating for efficient ⁶⁸Ga labeling; more hydrophilic. nih.govresearchgate.net |
| NOTA | Triazacyclononane-based. nih.gov | Also allows for efficient labeling, but can show different stability profiles compared to HBED-CC. nih.gov |
Computational and Theoretical Investigations of Hbed Cc Chelates
Density Functional Theory (DFT) Calculations for Complex Stability and Binding Prediction
Density Functional Theory (DFT) is a robust computational method used to predict the thermodynamic stability of metal complexes. By calculating the free energies of reactions in solution, DFT can accurately estimate stability constants (log β) and pKa values. rsc.org This approach is crucial for understanding how strongly a ligand like HBED-CC will bind to a metal ion under specific conditions.
For gallium complexes, the stability is exceptionally high. The acyclic (open-chain) structure of HBED-CC might suggest lower stability than macrocyclic chelators like DOTA, but experimental and theoretical findings prove otherwise. The spatial arrangement of its six donor atoms (two phenolic oxygens, two amine nitrogens, and two carboxylate oxygens) is nearly optimal for coordinating Ga(III), leading to extraordinary thermodynamic stability. researchgate.net The stability constant for the Ga-HBED complex has been determined to be greater than 10^39, a value that underscores the powerful chelating ability of the ligand. nih.govmdpi.com
DFT calculations help dissect the factors contributing to this high stability. The analysis can break down the total interaction energy into components such as electrostatic interactions and covalent (charge transfer) interactions. mdpi.com For instance, in related metal-ligand systems, the electrostatic component, driven by the charge on the ligand and the metal ion, often constitutes the major part of the bonding energy. mdpi.com DFT allows researchers to quantify these contributions, providing a detailed picture of the binding forces.
Table 1: Predicted Stability of Metal-Chelator Complexes using DFT
This table provides illustrative data on the types of values obtained from DFT calculations for chelator stability. The values for other chelators provide context for the high stability of HBED-CC.
| Chelator | Metal Ion | Parameter | Calculated/Determined Value | Reference |
|---|---|---|---|---|
| HBED | Ga(III) | log β | > 39 | nih.govmdpi.com |
| H3L1 (Hydroxamate) | Ga(III) | log β ([GaL]) | 29.28 | nih.gov |
| H4L2 (Hydroxamate) | Zr(IV) | log β ([ZrL]) | 45.9 | nih.gov |
| Pyridoxamine | Cu(II) | log β ([CuL]+) | 10.9 | rsc.org |
Molecular Modeling of Ligand-Metal Interactions and Conformational Analysis
Molecular modeling techniques, including molecular dynamics (MD) simulations and docking algorithms, are employed to explore the dynamic behavior and preferred conformations of HBED-CC metal complexes. nih.gov These methods treat molecules as dynamic entities, providing insights into how the ligand wraps around the metal ion and the flexibility of the resulting complex.
The ethylenediamine (B42938) backbone of HBED-CC allows for considerable conformational flexibility. When complexed with a metal, the ligand can adopt several different arrangements, known as geometric isomers or diastereomers. researchgate.net Molecular modeling helps to identify the most energetically favorable of these conformations. For example, in the context of Ga(III) chelation, it has been shown that different labeling temperatures can favor the formation of different diastereomers, with one being thermodynamically more stable than the other. nih.govresearchgate.net
Conformational analysis through molecular modeling can reveal:
Ligand Folding: How the acyclic HBED-CC ligand organizes its donor atoms to create a stable, hexadentate coordination sphere around the metal ion.
Diastereomer Stability: The relative energies of different geometric isomers, predicting which form is likely to predominate. researchgate.net
These simulations are critical because the specific conformation of the complex can influence its biological behavior. Even subtle changes in shape can affect how a radiolabeled molecule interacts with its biological target. researchgate.netnih.gov
Prediction of Geometric Structures and Electronic Properties of HBED-CC Metal Complexes
Computational methods, particularly DFT, are highly effective at predicting the precise three-dimensional geometric structures of metal complexes. These calculations can determine key structural parameters with a high degree of accuracy.
For a hexadentate complex like [Ga(HBED-CC)], the metal center is typically in an octahedral or distorted octahedral environment. DFT calculations can predict:
Bond Lengths: The distances between the Ga(III) ion and each of the six coordinating atoms (2x O-phenolic, 2x N-amine, 2x O-carboxylate).
Isomeric Structures: The existence of possible geometric isomers. Due to the arrangement of the ligand, [Ga(HBED)] can form distinct isomers, each of which is part of a pair of enantiomers (mirror images). researchgate.net
Table 2: Illustrative Predicted Geometric Parameters for a Metal-Chelator Complex
This table presents typical data that can be generated from computational modeling for a metal complex. The specific values are illustrative of the output from such studies.
| Parameter | Description | Typical Predicted Value (e.g., for Ga-O, Ga-N) |
|---|---|---|
| Metal-Oxygen Bond Length | Distance from Gallium to a carboxylate or phenolic oxygen. | ~1.9 - 2.1 Å |
| Metal-Nitrogen Bond Length | Distance from Gallium to an amine nitrogen. | ~2.1 - 2.2 Å |
| O-M-N Bond Angle | Angle between an oxygen, the metal center, and a nitrogen atom. | ~80 - 95° or ~160 - 175° |
| N-M-N Bond Angle | Angle between the two amine nitrogens and the metal center. | ~80 - 85° |
| Coordination Geometry | The overall arrangement of donor atoms around the metal. | Distorted Octahedral |
Applications in Preclinical Chemical Research and Tool Development
Development of Radiolabeling Precursors for Isotope Coordination (e.g., Gallium-68 (B1239309), Lutetium-177, Copper-64)
The primary and most extensively documented application of HBED-CC-tris(tert-butyl ester) is as a precursor for the chelation of Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a short half-life (t½ ≈ 68 min) ideal for Positron Emission Tomography (PET). nih.gov The HBED-CC chelator is renowned for its ability to form highly stable complexes with ⁶⁸Ga³⁺ under mild conditions, a significant advantage over other common chelators like DOTA, which often require heating. researchgate.netnih.gov
Gallium-68: Research has consistently shown that HBED-CC-based precursors facilitate rapid and efficient radiolabeling with ⁶⁸Ga at ambient temperatures (25°C) and across a favorable pH range of 4-5. nih.govnih.gov This gentle labeling process is particularly beneficial for sensitive biomolecules such as peptides and antibodies. nih.gov Studies comparing HBED-CC to DOTA for labeling tetrazine-based tracers found that the HBED-CC conjugate, [⁶⁸Ga]Ga-HBED-CC-PEG4-Tz, demonstrated faster and more efficient radiolabeling under milder conditions, achieving a radiochemical yield (RCY) of over 96%, compared to over 88% for its DOTA analogue. researchgate.net The resulting ⁶⁸Ga-HBED-CC complex exhibits high kinetic stability, which is crucial for in vivo imaging applications. nih.gov
| Parameter | Value/Condition | Reference |
| Isotope | Gallium-68 (⁶⁸Ga) | nih.gov |
| Typical RCY | >96% | researchgate.net |
| Temperature | Ambient / Room Temperature | nih.govnih.gov |
| pH | 4.0 - 5.0 | nih.govnih.gov |
| Reaction Time | 10 - 20 minutes | nih.gov |
Lutetium-177 and Copper-64: In the context of theranostics, where diagnostic and therapeutic isotopes are paired, chelators are often sought for radionuclides like Lutetium-177 (¹⁷⁷Lu), a beta-emitter used in therapy. While HBED-CC is a premier chelator for ⁶⁸Ga, the coordination chemistry of larger metal ions like Lu³⁺ often necessitates different types of chelators, such as the macrocyclic agent DOTA. researchgate.netresearchgate.net Similarly, for the PET isotope Copper-64 (⁶⁴Cu), other chelating systems, including various tetraazamacrocycles, are generally preferred to ensure high complex stability. nih.govnih.govnih.gov The scientific literature reviewed does not provide direct evidence of HBED-CC-tris(tert-butyl ester) being utilized as a precursor for the routine radiolabeling of ¹⁷⁷Lu or ⁶⁴Cu, underscoring its specialized and optimized role for Gallium-68.
Role in Tracer Design and Optimization for In Vitro and Ex Vivo Studies (focus on radiochemical and chemical stability)
The stability of the radiometal-chelator complex is paramount in tracer design to ensure that the radionuclide remains sequestered in vivo and does not dissociate, which could lead to non-specific radiation dose and poor imaging quality. HBED-CC-tris(tert-butyl ester) is instrumental in designing tracers with exceptional stability.
Tracers synthesized using HBED-CC precursors demonstrate excellent radiochemical and chemical stability in a variety of settings. researchgate.net For instance, the ⁶⁸Ga-HBED-CC complex has been reported to be stable in human serum for at least 72 hours. nih.gov A comparative study of two ⁶⁸Ga-labeled tetrazine tracers, one with HBED-CC and one with DOTA, confirmed the excellent radiolabel stability of both tracers in vitro and in vivo. researchgate.net Furthermore, when developing fibroblast activation protein (FAP) inhibitors for PET imaging, researchers found that substituting the DOTA chelator with HBED-CC resulted in derivatives with high in vitro stability and improved tumor-targeting properties. nih.gov The Ga-HBED complex has a significantly higher in vivo stability constant (log KGaL: 38.5) compared to the Ga-DOTA complex (log KGaL: 21.3), which contributes to improved in vivo kinetics, higher tumor uptake, and better retention. nih.gov This high stability ensures that the tracer's biodistribution accurately reflects the localization of the targeting vector rather than the dissociation of the radiometal.
| Tracer/Complex | Stability Finding | Study Type | Reference |
| [⁶⁸Ga]Ga-HBED-CC complex | Stable in human serum for at least 72 hours | In Vitro | nih.gov |
| [⁶⁸Ga]Ga-HBED-CC-PEG4-Tz | Excellent radiolabel stability | In Vitro & In Vivo | researchgate.net |
| [⁶⁸Ga]Ga-HBED-CC-FAPI derivatives | High stabilities in vitro | In Vitro | nih.gov |
| [¹⁸F]AlF-HBED-CC-FAPIs | Stable for at least 2 hours in ethanol or saline | In Vitro | mdpi.com |
Utilization in Metal Speciation and Sequestration Research in Model Systems
Metal speciation refers to the identification and quantification of the different chemical forms or phases in which a metal exists. nih.gov This is critical in environmental and toxicological studies, as the mobility, bioavailability, and toxicity of a metal depend heavily on its chemical form. nih.gov Sequestration involves the capture and isolation of ions.
While HBED-CC-tris(tert-butyl ester) is a powerful chelating (sequestering) agent, its design and application are highly specialized for forming kinetically inert complexes with specific radiometals for biological imaging. The reviewed scientific literature does not indicate its use as an analytical tool in broader metal speciation or sequestration research, such as in environmental model systems or for studying the partitioning of heavy metals in soil or industrial sludge. nih.govnih.gov Its utility is primarily harnessed in the field of radiopharmaceutical chemistry, where the goal is to create a single, stable species of a radiometal conjugated to a biomolecule, rather than to analyze or manipulate a mixture of different metal species in a complex sample.
Contribution to the Chemical Biology of Metal Ion Sensing and Manipulation
In chemical biology, metal ion sensors are tools designed to detect and quantify endogenous metal ions to understand their roles in physiological and pathological processes. mdpi.comnih.gov These tools, often fluorescent probes, respond to changes in the concentration or chemical environment of specific metal ions like Zn²⁺, Cu²⁺, or Ca²⁺. nih.gov
The application of HBED-CC-tris(tert-butyl ester) does not fall under this category of metal ion sensing. The compound is used to create a stable, exogenous radiotracer for PET imaging. PET is a macroscopic imaging technique that "senses" the location and concentration of the radiotracer in a whole organism, thereby providing information about a targeted biological process (e.g., receptor expression). However, the chelator itself is not used as a probe to sense or report on the status of endogenous, non-radioactive metal ions. Its function is to be inert and non-responsive to the biological metal ion milieu. nih.govnih.gov Consequently, it is not a tool for manipulating local concentrations of biological metal ions; its high stability constant is designed to prevent the release of the chelated radiometal, which is the opposite of manipulating free metal ion levels. nih.gov
Future Perspectives and Research Opportunities
Exploration of Novel Synthetic Methodologies for HBED-CC-tris(tert-butyl ester) and its Derivatives
A primary hurdle in the widespread application of HBED-CC-tris(tert-butyl ester) is its complex synthesis, which contributes to high costs and limited commercial availability. researchgate.netthieme-connect.com Consequently, a major focus of ongoing research is the development of more efficient, scalable, and cost-effective synthetic routes. Current literature indicates that no standardized synthetic procedure was widely reported until recently, prompting academic and industrial labs to devise their own methods. researchgate.netthieme-connect.com
Future research will likely focus on:
Green Chemistry Approaches: Implementing principles of green chemistry to reduce solvent waste and utilize less hazardous reagents. The use of catalysts like Amberlite resin for deprotection steps is an example of this trend. researchgate.net
Flow Chemistry: Adapting synthetic steps to continuous flow reactors could enhance reaction efficiency, improve safety, and allow for easier scale-up compared to batch processes.
Catalytic Methods: Investigating novel catalysts for key bond-forming reactions in the HBED-CC backbone synthesis to improve yields and reduce the number of synthetic steps.
| Methodology | Key Features | Reported Advantages | Potential Research Directions |
|---|---|---|---|
| Conventional Solution-Phase Synthesis | Multi-step process involving protection, coupling, and deprotection steps in standard laboratory glassware. | Establishes a baseline for synthesis. thieme-connect.com | Optimization of reagents, solvents, and reaction conditions to improve overall yield. thieme-connect.com |
| Microwave-Assisted Solid-Phase Synthesis | Utilizes a solid support for the growing molecule and microwave irradiation to accelerate reaction rates. researchgate.net | High purity and yield; potentially faster reaction times. researchgate.netresearchgate.net | Exploration of different solid supports and linkers; scale-up feasibility studies. |
Design of Next-Generation Chelator Scaffolds Incorporating Key HBED-CC Features
The success of the HBED-CC scaffold in forming highly stable complexes, particularly with Gallium-68 (B1239309) (⁶⁸Ga), has inspired the design of new chelators that retain its key structural features while offering enhanced capabilities. researchgate.netresearchgate.net The HBED-CC framework is characterized by its acyclic structure, which allows for rapid and efficient radiolabeling at ambient temperatures, and its hexadentate nature (two nitrogens and four oxygens) that ensures a tight coordination with trivalent metal ions. researchgate.netresearchgate.net
HBED-CC-tris(tert-butyl ester) is pivotal in this area because it is a monovalent variant, meaning one side of the molecule is protected by the ester groups, leaving a single propionic acid moiety available for conjugation to a vector molecule. researchgate.nettargetmol.com This allows for the creation of non-symmetric products. researchgate.net
Future research is directed towards creating novel bifunctional chelators that expand upon this foundation:
Alternative Conjugation Chemistries: While carboxylic acid groups are standard handles for conjugation, new scaffolds are being developed with alternative functional groups. For instance, the development of HBED-CC-PODS, which incorporates a phenyloxadiazolyl methylsulfone group, allows for site-selective conjugation to thiol-bearing biomolecules. researchgate.net Similarly, the HBED-NN chelator has been introduced to facilitate direct "click chemistry" coupling, a highly efficient and specific reaction methodology. researchgate.net
Modulation of Physicochemical Properties: Researchers are exploring modifications to the HBED-CC backbone to fine-tune properties like solubility, lipophilicity, and in vivo pharmacokinetics. This could involve adding or substituting groups on the phenyl rings or altering the length and nature of the ethylenediamine (B42938) bridge.
Chelators for Other Radiometals: While optimized for ⁶⁸Ga, the fundamental HBED-CC structure could be adapted to create chelators for other diagnostic or therapeutic radiometals, expanding the utility of the scaffold into new areas of nuclear medicine. The potential for labeling with Technetium-99m (⁹⁹mTc) for SPECT imaging has already been explored as a more accessible alternative to PET. researchgate.net
Integration of HBED-CC-tris(tert-butyl ester) into Emerging Chemical Technologies for Advanced Functional Materials
The unique ability of HBED-CC-tris(tert-butyl ester) to act as a precursor to robust, functionalizable chelators makes it a valuable component for the development of advanced functional materials, primarily in the biomedical field. musechem.com Its primary application lies in the synthesis of targeted radiopharmaceuticals for diagnostic imaging. medchemexpress.commedchemexpress.com
The process typically involves conjugating the deprotected HBED-CC chelator to a vector molecule—such as a peptide or antibody—that has a high affinity for a specific biological target, like the Prostate-Specific Membrane Antigen (PSMA) found on prostate cancer cells. researchgate.netmedchemexpress.com The resulting conjugate is then radiolabeled with a positron-emitting isotope like ⁶⁸Ga. The stability of the resulting complex is crucial for in vivo applications to ensure the radiometal does not dissociate and cause off-target effects. researchgate.net
Future opportunities for integration include:
Theranostic Agents: Combining the diagnostic imaging capabilities of ⁶⁸Ga-HBED-CC conjugates with therapeutic radionuclides. The same chelator-vector conjugate could potentially be labeled with a therapeutic isotope (e.g., Lutetium-177), allowing for both the visualization and treatment of disease with the same molecular platform.
Multimodal Imaging Probes: Integrating HBED-CC-based chelators into larger constructs that also contain probes for other imaging modalities, such as fluorescence or MRI. This would enable researchers and clinicians to gather complementary data from a single agent.
Smart Materials and Sensors: Developing materials where the chelation of a metal by an embedded HBED-CC moiety triggers a detectable change, such as a colorimetric or fluorescent response. Such materials could be used as sensors for specific metal ions in environmental or biological samples.
Addressing Challenges and Outlining Future Directions in HBED-CC-tris(tert-butyl ester) Research for Chemical Innovation
Despite its promise, the advancement of HBED-CC-tris(tert-butyl ester) and its applications face several challenges that guide the direction of future research.
Current Challenges:
Cost and Scalability of Synthesis: As previously noted, the high cost and complexity of production remain the most significant barriers to broader research and clinical use. thieme-connect.comresearchgate.net
Purification: The synthesis of HBED-CC derivatives often results in side products, necessitating complex purification procedures like HPLC to achieve the high purity required for pharmaceutical applications. researchgate.net
Limited Conjugation Strategies: The traditional reliance on carboxyl-amine coupling can be inefficient and may not be suitable for all types of vector molecules.
Future Research Directions:
Development of Synthetic "Kits": Creating pre-packaged, optimized reagent kits for the synthesis and purification of HBED-CC-tris(tert-butyl ester) and its key derivatives could democratize access for researchers who are not synthetic chemistry experts.
Computational Design of Scaffolds: Utilizing computational modeling and machine learning to predict the stability and pharmacokinetic properties of novel chelator designs based on the HBED-CC framework. This could accelerate the development of next-generation chelators with improved properties.
Expansion of Biological Targets: While PSMA has been a major focus, future work will involve conjugating HBED-CC to a wider variety of targeting vectors (e.g., affibodies, nanobodies, small molecules) to develop imaging agents for other cancers and diseases. researchgate.net
Investigation of Long-Lived Isotopes: Adapting the HBED-CC scaffold for use with longer-lived positron emitters (e.g., Zirconium-89, Copper-64) would allow for the imaging of biological processes that occur over longer timescales, such as antibody trafficking.
By addressing these challenges and pursuing these research avenues, the chemical community can unlock the full potential of HBED-CC-tris(tert-butyl ester), driving innovation in diagnostics, materials science, and beyond.
Q & A
Q. What are the critical steps in synthesizing HBED-CC-tris(tert-butyl ester) with high purity and yield?
The synthesis involves two main phases: (1) esterification of 3-(4-hydroxyphenyl)propionic acid to generate intermediates, and (2) microwave-assisted solid-phase coupling for final product assembly. Key considerations include:
- Temperature control during esterification (e.g., maintaining 60–80°C for 12–24 hours to avoid side reactions) .
- Use of microwave reactors to accelerate reaction kinetics and improve purity (e.g., 30-minute cycles at 100°C vs. 24 hours conventionally) .
- Purification via HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve ester derivatives .
Q. How is HBED-CC-tris(tert-butyl ester) characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR): Analyze tert-butyl proton signals (δ 1.2–1.4 ppm) and ester carbonyl peaks (δ 170–175 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (700.39 g/mol) with high-resolution electrospray ionization (HR-ESI) .
- HPLC Purity Testing: Use C18 columns with TFA-acetonitrile gradients to detect impurities (<2% for research-grade material) .
Advanced Research Questions
Q. How can HBED-CC-tris(tert-butyl ester) be functionalized for radiopharmaceutical applications?
The compound’s tert-butyl esters are selectively hydrolyzed with TFA to expose carboxyl groups for chelating radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu):
- Deprotection Protocol: Treat with 95% TFA for 4–5 hours at room temperature to cleave tert-butyl groups without damaging the HBED-CC backbone .
- Radiolabeling: React the deprotected chelator with [⁶⁸Ga]GaCl₃ in sodium acetate buffer (pH 4.5) at 95°C for 15 minutes, achieving >95% radiochemical yield .
- Validation: Use radio-TLC to confirm radiochemical purity (>98%) and stability in serum (24-hour incubation at 37°C) .
Q. How does residual TFA in HBED-CC derivatives interfere with biological assays, and how can this be mitigated?
TFA residues (10–45% in lyophilized products) inhibit cell proliferation at nM concentrations . Mitigation strategies include:
Q. What methods assess the stability of HBED-CC-tris(tert-butyl ester) derivatives under physiological conditions?
- Thermal Stability: Incubate radiolabeled conjugates in PBS (pH 7.4) at 37°C for 48 hours; analyze via radio-HPLC for decomposition products .
- Serum Stability: Add 10% fetal bovine serum to radiolabeled compounds, incubate at 37°C, and measure intact conjugate levels over time using size-exclusion chromatography .
Troubleshooting & Contradictory Data Analysis
Q. How to resolve conflicting reports on HBED-CC-tris(tert-butyl ester)’s catalytic activity in organic synthesis?
Discrepancies arise from reaction conditions:
- Solvent Effects: Catalytic alkylation yields drop from 90% to 50% when switching from anhydrous DMF to THF due to reduced solubility .
- Temperature Sensitivity: Hydroxylation reactions require strict control (<40°C) to prevent tert-butyl ester hydrolysis .
- Validation: Replicate experiments using standardized protocols (e.g., 1 mol% catalyst in DMF at 25°C) and compare yields via GC-MS .
Q. Why do tert-butyl ester deprotection methods yield variable results?
TFA efficiency depends on:
- Reaction Scale: Bulk reactions (>10 g) require extended TFA exposure (6–8 hours) due to slower diffusion .
- Moisture Content: >1% water in TFA reduces deprotection efficiency by 20–30%; use anhydrous TFA with molecular sieves .
Methodological Best Practices
Q. What analytical techniques are recommended for quantifying HBED-CC-tris(tert-butyl ester) in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
